5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one 5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 88264-01-1
VCID: VC15905403
InChI: InChI=1S/C18H14N2O/c1-19-16-10-6-5-9-14(16)17-15(18(19)21)11-12-20(17)13-7-3-2-4-8-13/h2-12H,1H3
SMILES:
Molecular Formula: C18H14N2O
Molecular Weight: 274.3 g/mol

5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one

CAS No.: 88264-01-1

Cat. No.: VC15905403

Molecular Formula: C18H14N2O

Molecular Weight: 274.3 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one - 88264-01-1

Specification

CAS No. 88264-01-1
Molecular Formula C18H14N2O
Molecular Weight 274.3 g/mol
IUPAC Name 5-methyl-1-phenylpyrrolo[3,2-c]quinolin-4-one
Standard InChI InChI=1S/C18H14N2O/c1-19-16-10-6-5-9-14(16)17-15(18(19)21)11-12-20(17)13-7-3-2-4-8-13/h2-12H,1H3
Standard InChI Key JQWSLMLPTYYRHP-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C3=C(C1=O)C=CN3C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused pyrrolo[3,2-c]quinoline core, with a methyl group at the N5 position and a phenyl substituent at the N1 position. The IUPAC name, 5-methyl-1-phenylpyrrolo[3,2-c]quinolin-4-one, reflects this arrangement . Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₁₈H₁₄N₂O
Molecular Weight274.3 g/mol
SMILESCN1C2=CC=CC=C2C3=C(C1=O)C=CN3C4=CC=CC=C4
InChIKeyJQWSLMLPTYYRHP-UHFFFAOYSA-N

The planar quinoline system enables π-π stacking interactions, while the pyrrole nitrogen participates in hydrogen bonding, critical for its biological interactions.

Spectral Characteristics

While explicit spectral data (e.g., NMR, IR) were not provided in the cited sources, analogous pyrroloquinoline derivatives typically exhibit:

  • ¹H NMR: Signals for aromatic protons between δ 7.0–8.5 ppm, with methyl groups resonating near δ 2.5–3.0 ppm .

  • MS: A molecular ion peak at m/z 274.3, consistent with its molecular weight.

Synthesis and Optimization Strategies

Acid-Catalyzed Tandem Reactions

A prominent route involves reacting 4-hydroxyquinolone derivatives with propargylic alcohols under acidic conditions. For example, pTsOH·H₂O (10 mol%) in 1,2-dichloroethane at 66°C yields pyrano[3,2-c]quinolones, which can be further functionalized :

CatalystSolventTemperature (°C)Yield (%)
pTsOH·H₂O1,2-DCE6670
TFA1,2-DCE2540
Cu(OAc)₂DCE10067

This method emphasizes the role of Brønsted acids in facilitating Friedel-Crafts-type allenylation and subsequent cyclization .

Copper-Catalyzed Cycloadditions

Transition metal catalysis offers an alternative pathway. Copper(II) acetate catalyzes the (3+2) cycloaddition of 2H-azirines to 4-hydroxyquinolones, forming the pyrrolo[3,2-c]quinoline framework in yields up to 92% . The reaction proceeds via a hydrogen transfer mechanism, with the carbonyl group at the α-position directing regioselectivity .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Pyrroloquinolines inhibit topoisomerase II and protein kinase C (PKC), validated through enzymatic assays . For instance, scaffold modifications introducing electron-withdrawing groups at C7 increase PKC inhibition by >50% compared to the parent compound .

Applications and Future Perspectives

Drug Development

The compound serves as a lead structure for antitumor agents. Recent efforts focus on:

  • Hybrid molecules: Conjugating with platinum complexes to enhance DNA cross-linking .

  • Nanoformulations: Liposomal encapsulation to improve bioavailability and reduce systemic toxicity.

Challenges and Opportunities

Key limitations include moderate aqueous solubility (logP ≈ 3.2) and off-target effects on cytochrome P450 enzymes. Future research should prioritize:

  • Metabolic stability studies: Identification of major metabolites using LC-MS/MS.

  • In vivo efficacy trials: Evaluating pharmacokinetics in murine models.

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